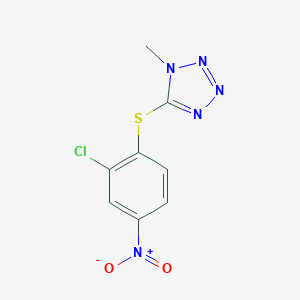
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole is a chemical compound with a molecular formula of C8H6ClN5O2S. It is characterized by the presence of a tetrazole ring substituted with a 2-chloro-4-nitrophenylsulfanyl group and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole typically involves the reaction of 2-chloro-4-nitrophenylsulfanyl chloride with 1-methyl-1H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole can be compared with other similar compounds, such as:
2-({2-chloro-4-nitrophenyl}sulfanyl)-5-methyl-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a tetrazole ring, which may result in different chemical and biological properties.
2-[(2-chloro-4-nitrophenyl)sulfanyl]acetic acid: This compound contains an acetic acid moiety instead of a tetrazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
353256-78-7 |
|---|---|
Molekularformel |
C8H6ClN5O2S |
Molekulargewicht |
271.68g/mol |
IUPAC-Name |
5-(2-chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole |
InChI |
InChI=1S/C8H6ClN5O2S/c1-13-8(10-11-12-13)17-7-3-2-5(14(15)16)4-6(7)9/h2-4H,1H3 |
InChI-Schlüssel |
UQONKOIDWYVHEA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Kanonische SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Löslichkeit |
28.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















